molecular formula C23H29N3O6 B15106191 1-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}piperidine-4-carboxamide

1-{[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}piperidine-4-carboxamide

Cat. No.: B15106191
M. Wt: 443.5 g/mol
InChI Key: YTCHQDHGCGBSCH-UHFFFAOYSA-N
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Description

1-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}piperidine-4-carboxamide is a complex organic compound that features a spirochromene-piperidine structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}piperidine-4-carboxamide typically involves multiple steps, including condensation and cyclization reactions. The starting materials often include chromanone derivatives and piperidine compounds. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

1-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and spiro structure

Properties

Molecular Formula

C23H29N3O6

Molecular Weight

443.5 g/mol

IUPAC Name

1-[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29N3O6/c1-15(27)25-10-6-23(7-11-25)13-19(28)18-3-2-17(12-20(18)32-23)31-14-21(29)26-8-4-16(5-9-26)22(24)30/h2-3,12,16H,4-11,13-14H2,1H3,(H2,24,30)

InChI Key

YTCHQDHGCGBSCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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